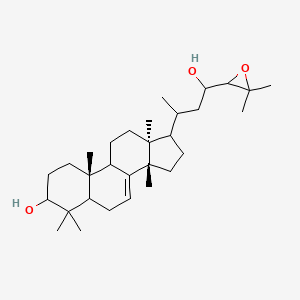

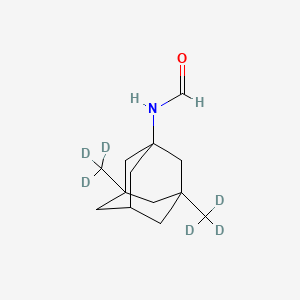

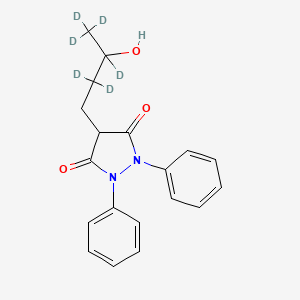

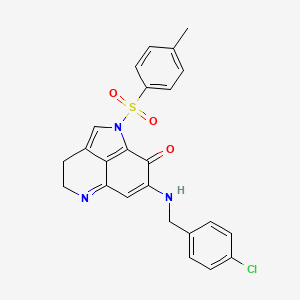

![molecular formula C23H24N6O3 B12427619 (5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide](/img/structure/B12427619.png)

(5S)-N-[(3S)-7-Methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GNE684 is a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has garnered significant attention due to its ability to inhibit necroptosis, a form of programmed cell death that is morphologically similar to necrosis. Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GNE684 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for GNE684 are not extensively documented in the public domain. the compound is available for research purposes and is typically synthesized in specialized laboratories under controlled conditions to ensure purity and efficacy .

化学反应分析

Types of Reactions

GNE684 primarily undergoes interactions that inhibit the kinase activity of RIPK1. It disrupts RIP1 autophosphorylation, interactions between RIP1 and RIP3, RIP3 autophosphorylation, and phosphorylation of mixed lineage kinase domain-like protein (MLKL) by RIP3 .

Common Reagents and Conditions

The compound is tested in various cell lines, including human HT-29, mouse L929, and rat H9c2 cells, under conditions that induce necroptosis. Typical reagents include tumor necrosis factor (TNF), BV6, and zVAD .

Major Products Formed

The primary outcome of reactions involving GNE684 is the inhibition of necroptotic cell death, which is crucial for studying inflammatory and neurodegenerative diseases .

科学研究应用

GNE684 has a wide range of scientific research applications:

Biology: Investigated for its effects on immune reconstitution and graft-versus-host disease (GVHD).

Industry: Utilized in the development of new drugs targeting necroptosis-related pathways.

作用机制

GNE684 exerts its effects by binding to the hydrophobic pocket within the kinase domain of RIPK1. This binding inhibits the kinase activity of RIPK1, preventing the phosphorylation events necessary for necroptosis. The compound specifically targets the inactive DFG-out state of RIPK1, making it a type III allosteric kinase inhibitor .

相似化合物的比较

Similar Compounds

Necrostatins: These compounds also inhibit RIPK1 but may have different binding affinities and specificities.

GW806742X: Targets both RIPK1 and RIPK3, but is toxic at higher concentrations.

Compound 2: Inhibits necroptosis in both murine and human cells by forming hydrogen bonds in the ATP pocket of MLKL.

Uniqueness of GNE684

GNE684 stands out due to its high potency and cross-species efficacy. It inhibits RIP1 kinase activity in human, mouse, and rat cells with varying degrees of potency, making it a versatile tool for studying necroptosis across different species . Additionally, GNE684 has shown effectiveness in both in vitro and in vivo models, providing a robust platform for therapeutic research .

属性

分子式 |

C23H24N6O3 |

|---|---|

分子量 |

432.5 g/mol |

IUPAC 名称 |

(5S)-N-[(3S)-7-methoxy-1-methyl-2-oxo-4,5-dihydro-3H-pyrido[3,4-b]azepin-3-yl]-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole-2-carboxamide |

InChI |

InChI=1S/C23H24N6O3/c1-28-18-13-24-20(32-2)12-15(18)8-9-16(23(28)31)25-22(30)21-26-19-11-10-17(29(19)27-21)14-6-4-3-5-7-14/h3-7,12-13,16-17H,8-11H2,1-2H3,(H,25,30)/t16-,17-/m0/s1 |

InChI 键 |

JXFYROJRZJPKTQ-IRXDYDNUSA-N |

手性 SMILES |

CN1C2=CN=C(C=C2CC[C@@H](C1=O)NC(=O)C3=NN4[C@@H](CCC4=N3)C5=CC=CC=C5)OC |

规范 SMILES |

CN1C2=CN=C(C=C2CCC(C1=O)NC(=O)C3=NN4C(CCC4=N3)C5=CC=CC=C5)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

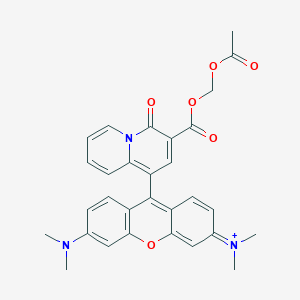

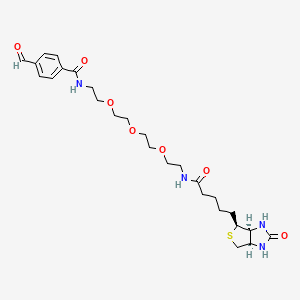

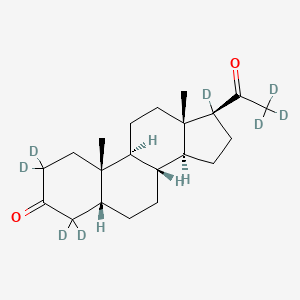

![4-[2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-ol](/img/structure/B12427595.png)